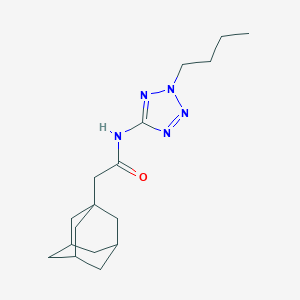![molecular formula C13H11N5O3S2 B249432 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide (MTA) is a chemical compound with potential applications in scientific research. MTA belongs to the class of oxadiazole-thiadiazole hybrids, which have attracted attention due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit cell proliferation and induce apoptosis by activating the p38 MAPK pathway and the JNK pathway. This compound has also been shown to downregulate the expression of Bcl-2, an anti-apoptotic protein, and upregulate the expression of Bax, a pro-apoptotic protein.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. In a study on mice, this compound did not cause any significant changes in body weight, organ weight, or hematological parameters. However, further studies are needed to evaluate the long-term toxicity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, has a low toxicity profile, and exhibits potent anticancer and antimicrobial activity. However, this compound has some limitations. It is not water-soluble, which may limit its use in some experiments. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has potential applications in various fields, including cancer research, microbiology, and pharmacology. Future research should focus on the following directions:
1. Investigating the molecular mechanism of this compound's anticancer and antimicrobial activity.
2. Developing water-soluble derivatives of this compound for improved bioavailability.
3. Evaluating the efficacy of this compound in animal models of cancer and infectious diseases.
4. Investigating the potential of this compound as a lead compound for the development of new anticancer and antimicrobial drugs.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. It exhibits potent anticancer and antimicrobial activity and has a low toxicity profile. However, further studies are needed to determine the optimal dosage and administration route for this compound, as well as to investigate its molecular mechanism of action.
Méthodes De Synthèse
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide can be synthesized by a simple one-pot reaction between 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole in the presence of carbon disulfide and potassium hydroxide. The reaction yields this compound as a yellow solid with a melting point of 170-172°C.
Applications De Recherche Scientifique
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
In addition to its anticancer activity, this compound has been investigated for its potential as an antimicrobial agent. This compound has been shown to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Propriétés
Formule moléculaire |
C13H11N5O3S2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N5O3S2/c1-20-9-4-2-8(3-5-9)11-16-18-13(21-11)22-6-10(19)15-12-17-14-7-23-12/h2-5,7H,6H2,1H3,(H,15,17,19) |
Clé InChI |
GBBXPDRFPYPUHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
Solubilité |
1.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B249356.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)
![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)